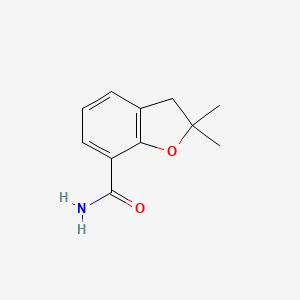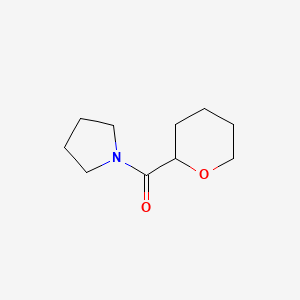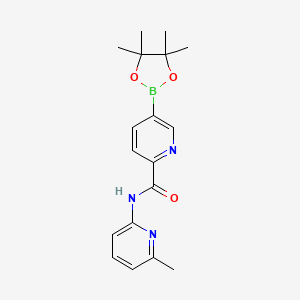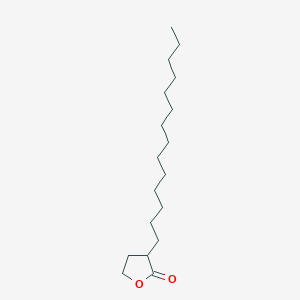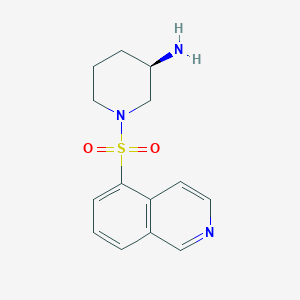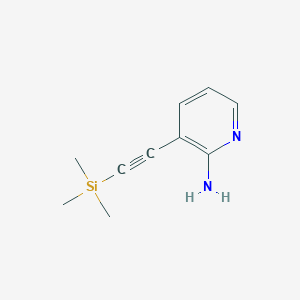
3-((Trimethylsilyl)ethynyl)pyridin-2-amine
Vue d'ensemble
Description
“3-((Trimethylsilyl)ethynyl)pyridin-2-amine” is a chemical compound with the molecular formula C10H14N2Si . It is a solid substance and its CAS number is 936342-23-3 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2Si/c1-13(2,3)8-6-9-5-4-7-12-10(9)11/h4-5,7H,1-3H3,(H2,11,12) . This indicates the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a pyridin-2-amine.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 190.32 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Catalysis and Synthesis
3-((Trimethylsilyl)ethynyl)pyridin-2-amine has been utilized in various catalytic and synthetic applications. For instance, tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals, including yttrium and gadolinium, have shown effectiveness as catalysts in ortho-C-H bond addition reactions involving pyridine derivatives. This process leads to the formation of aminomethylated products (Nagae et al., 2015). Additionally, 2-Ethynyl-3-pyridinols and 3-ethynyl-2-pyridinols, derived from halopyridinols, can undergo coupling and cyclization processes to create 2-substituted furo[3,2-b]pyridines and furo[2,3-b]pyridines (Arcadi et al., 2002).
Organic Chemistry and Reaction Mechanisms
In organic chemistry, understanding the mechanisms of reactions involving this compound is essential. A study showed that the reaction of N-(2-pyridyl)-2-(trimethylsilylethynyl)-1,2-dihydropyridine self-assembling from 3-trimethylsilyl-2-propyn-1-al and 2-aminopyridine can be monitored by 1H NMR spectroscopy. This study proposed plausible mechanisms for the formation of 1,2-dihydropyridine and 4H-pyran (Shagun et al., 2013).
Antifungal Applications
A notable application in the field of medicinal chemistry is the synthesis of dihydropyridine carboxylic acids via the functionalization of 3-((trimethylsilyl)ethynyl)pyridines. This synthesis demonstrated antifungal properties, suggesting potential pharmaceutical applications (Ballinas-Indilí et al., 2021).
Materials Science
In the realm of materials science, the synthesis and characterization of 2,5-Bis(2-pyridyl)thiophene involved 2-[2-(Trimethylsilyl)ethynyl] pyridine as a precursor. This process highlighted the potential of such compounds in creating materials with specific electronic properties (Al-taweel, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-trimethylsilylethynyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)8-6-9-5-4-7-12-10(9)11/h4-5,7H,1-3H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFUWBHNWQMINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


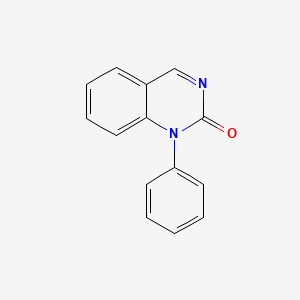
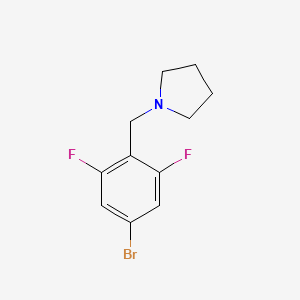
![1-[5-Methyl-2-(trifluoromethyl)-3-furoyl]piperidine](/img/structure/B3307960.png)
